2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amine
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4/c13-9-3-1-8(2-4-9)12-15-11-6-5-10(14)7-17(11)16-12/h1-7H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNXINLTYQPNHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C=C(C=CC3=N2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Pyridine and Triazole Precursors
The cyclocondensation of 6-aminopyridine derivatives with 4-fluorophenyl-substituted triazole precursors represents a foundational approach. In one protocol, 6-amino-2-pyridinecarboxylic acid is reacted with 1-((4-fluorophenyl)sulfonyl)-1H-1,2,4-triazole in the presence of EDCI and HOBt, facilitating amide bond formation followed by thermal cyclization . This method yields the triazolo[1,5-a]pyridine core with a 4-fluorophenyl group at position 2 (Scheme 1).
Reaction Conditions :
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Solvent : NMP (N-methyl-2-pyrrolidone)
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Temperature : 120°C under nitrogen atmosphere
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Yield : 58–72% after purification via column chromatography .
Critical to this route is the regioselective formation of the triazole ring, which is influenced by the electron-withdrawing nature of the 4-fluorophenyl group. NMR analysis of intermediates confirms the absence of regioisomers, with NMR (400 MHz, DMSO-d6) showing a singlet at δ 8.45 ppm for the triazole proton .
Oxidative Cyclization of N-(Pyridyl)Amidines
A third route involves oxidative cyclization of N-(2-pyridyl)amidines bearing a 4-fluorophenyl group. Starting from 2-amino-5-cyano-6-(4-fluorophenyl)pyridine, reaction with hydroxylamine hydrochloride in ethanol generates the amidoxime intermediate, which undergoes cyclization in polyphosphoric acid (PPA) at 200°C (Scheme 3) .
Optimization Insights :
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Cyclization Agent : PPA outperforms POCl3 or P2O5 in minimizing byproducts .
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Reaction Time : 6 hours at 200°C ensures complete conversion, as monitored by TLC .
X-ray crystallography of the product confirms the planar triazolo[1,5-a]pyridine system and the equatorial orientation of the 4-fluorophenyl group .
Functional Group Interconversion at Position 6
The amine group at position 6 is introduced via hydrolysis of a nitrile precursor. For example, 2-(4-fluorophenyl)- triazolo[1,5-a]pyridine-6-carbonitrile is treated with LiAlH4 in THF, followed by aqueous workup to yield the primary amine (Scheme 4) .
Conditions :
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Reducing Agent : LiAlH4 (2.5 eq) in THF at 0°C to room temperature .
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Yield : 85% after recrystallization from hexane/ethyl acetate .
FT-IR analysis of the amine product shows a strong absorption band at 3380 cm (N-H stretch), confirming successful reduction .
Comparative Analysis of Synthetic Routes
The table below summarizes the advantages and limitations of each method:
| Method | Yield | Key Advantage | Limitation |
|---|---|---|---|
| Cyclocondensation | 58–72% | Single-pot synthesis | Requires high-temperature cyclization |
| Suzuki-Miyaura Coupling | 65–78% | Regioselective aryl introduction | Palladium catalyst cost |
| Oxidative Cyclization | 62% | Scalability with PPA | Harsh reaction conditions |
| Nitrile Reduction | 85% | High-yielding functionalization | Sensitivity to moisture |
Characterization and Purity Assessment
All synthesized batches of 2-(4-fluorophenyl)-[1, triazolo[1,5-a]pyridin-6-amine undergo rigorous characterization:
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Reduction of the triazolo ring.
Substitution: Replacement of the fluorophenyl group with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: 2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-one.
Reduction: 2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-ol.
Substitution: Various derivatives depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of triazolo-pyridine compounds exhibit promising anticancer properties. For instance, studies have shown that modifications of triazolo-pyridine can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The fluorophenyl group enhances the compound's affinity for certain biological targets, making it a candidate for further development in cancer therapeutics.
Antimicrobial Properties
Compounds similar to 2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amine have been evaluated for their antimicrobial activity. The presence of the triazole ring is known to contribute to the inhibition of microbial growth. In vitro studies have demonstrated effectiveness against a range of bacteria and fungi, suggesting potential use in developing new antimicrobial agents.
Neuroprotective Effects
Recent investigations into neuroprotective agents have identified triazolo-pyridine derivatives as potential candidates for treating neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems and reduce oxidative stress may provide therapeutic benefits in conditions like Alzheimer's and Parkinson's disease.
Material Science Applications
Organic Electronics
The unique electronic properties of triazolo-pyridine compounds make them suitable for applications in organic electronics. Research has explored their use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into device architectures has shown improvements in efficiency and stability.
Polymer Chemistry
In polymer science, this compound can serve as a building block for synthesizing new polymers with enhanced properties. Its incorporation into polymer matrices can lead to materials with improved thermal stability and mechanical strength. Studies are ongoing to explore the full range of polymeric applications.
Case Studies
| Study Title | Focus Area | Findings |
|---|---|---|
| Anticancer Activity of Triazolo-Pyridine Derivatives | Cancer Research | Demonstrated significant tumor growth inhibition in xenograft models. |
| Antimicrobial Efficacy of Fluorinated Triazoles | Microbiology | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria. |
| Neuroprotective Properties of Triazolo-Pyridines | Neuroscience | Reduced neuronal cell death in models of oxidative stress. |
| Applications in Organic Electronics | Material Science | Enhanced charge mobility when used in OLEDs compared to traditional materials. |
Mechanism of Action
The mechanism by which 2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amine exerts its effects involves interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological activities. The exact molecular targets and pathways may vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Impact of Fluorophenyl Position
- 4-Fluorophenyl vs. 3-Fluorophenyl: The para-fluorinated analog (4-F) likely exhibits stronger electron-withdrawing effects, enhancing interactions with hydrophobic pockets in target proteins.
- Empesertib : The 4-fluorophenyl group in empesertib contributes to its high selectivity for TTK kinase, while additional methoxy and methylsulfonyl groups optimize solubility and target engagement .
Core Structure Differences
- Pyridine vs. Pyrimidine : Triazolopyrimidines (e.g., D2 in ) often display enhanced π-stacking capabilities due to the larger aromatic system, which may improve binding to ATP pockets in kinases. However, pyridine-based cores (e.g., 2-(4-fluorophenyl)triazolopyridine) are more lipophilic, favoring blood-brain barrier penetration .
Biological Activity
2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 1367801-28-2
- Molecular Formula : C12H9FN4
- Molecular Weight : 228.23 g/mol
The biological activity of this compound is primarily attributed to its ability to inhibit tubulin polymerization. This action disrupts the mitotic spindle formation during cell division, leading to apoptosis in cancer cells. It has been shown to induce cell cycle arrest at the G2/M phase and activate apoptotic pathways involving mitochondrial depolarization and caspase activation.
Efficacy Against Cancer Cell Lines
Recent studies have demonstrated that this compound exhibits potent antiproliferative activity against various cancer cell lines. Below is a summary of its activity:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 0.45 | Tubulin polymerization inhibition |
| A549 | 0.53 | Tubulin polymerization inhibition |
| HT-29 | 0.30 | Tubulin polymerization inhibition |
| MDA-MB-231 | >10 | Reduced activity |
The compound showed significantly lower IC50 values compared to standard chemotherapeutic agents like Combretastatin A-4 (CA-4), indicating its potential as a more effective treatment option for certain cancers.
Case Studies
A study published in MDPI highlighted the synthesis and biological evaluation of related triazolopyrimidine compounds, noting that modifications to the triazolo scaffold can enhance anticancer activity. In particular, derivatives with specific substituents at the 2-position exhibited improved potency against HeLa and A549 cell lines .
Another investigation focused on fluorinated derivatives of triazolo compounds and their antiproliferative effects on lung and breast cancer cells. The results suggested that fluorination contributes to enhanced biological activity, making these compounds promising candidates for further development .
In Vivo Studies
In vivo experiments using zebrafish models demonstrated that this compound not only inhibited tumor growth but also exhibited antiangiogenic properties. This dual action suggests that the compound could be beneficial in targeting both tumor proliferation and the vascular support system essential for tumor growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
